Cas no 92642-09-6 (5,5'-Bis(bromomethyl)-2,2'-bipyridine)

5,5'-Bis(bromomethyl)-2,2'-bipyridine structure
92642-09-6 structure
Nombre del producto:5,5'-Bis(bromomethyl)-2,2'-bipyridine
Número CAS:92642-09-6
MF:C12H10Br2N2
Megavatios:342.029201030731
MDL:MFCD12031102
CID:753090
PubChem ID:11056981

5,5'-Bis(bromomethyl)-2,2'-bipyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,2'-Bipyridine, 5,5'-bis(bromomethyl)-
    • 5,5'-bis(bromomethyl)-2,2'-bipyridine
    • 5,5'-Bis(bromomethyl)-2,2-'bipyridine
    • 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine
    • 2,2'-Bi[5-(bromomethyl)pyridine]
    • 5,5'-溴甲基-2,2'-联吡啶
    • 5,5′-Bis(bromomethyl)-2,2′-bipyridine (ACI)
    • 5,5′-Bis(bromomethyl)-2,2′-bipyridyl
    • 5,5′-Dibromomethyl-2,2′-bipyridine
    • InChI=1/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H
    • 92642-09-6
    • MFCD12031102
    • SCHEMBL2891450
    • DTXSID10453629
    • AS-63105
    • AKOS030524954
    • F52618
    • YSCK0017
    • 5,5'-Bis(bromomethyl)-2,2'-bipyridine
    • MDL: MFCD12031102
    • Renchi: 1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
    • Clave inchi: OESAKGGTMNBXLT-UHFFFAOYSA-N
    • Sonrisas: BrCC1C=CC(C2C=CC(CBr)=CN=2)=NC=1

Atributos calculados

  • Calidad precisa: 341.91902g/mol
  • Masa isotópica única: 339.92107g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 191
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 25.8

5,5'-Bis(bromomethyl)-2,2'-bipyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1635569-5g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 98%
5g
¥4201.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B35175-250mg
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 97%
250mg
¥349.0 2022-10-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1635569-1g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 98%
1g
¥1426.00 2024-04-25
eNovation Chemicals LLC
D661116-5g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 97%
5g
$1270 2024-06-05
eNovation Chemicals LLC
D661116-10g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 97%
10g
$2223 2024-06-05
Ambeed
A186985-1g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 97%
1g
$127.0 2024-05-30
eNovation Chemicals LLC
Y0994449-5g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 95%
5g
$750 2024-08-02
Aaron
AR006GFI-1g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 96%
1g
$127.00 2025-02-10
A2B Chem LLC
AD00130-1g
5,5'-Bis(bromomethyl)-2,2'-bipyridine
92642-09-6 97%
1g
$93.00 2024-05-20
abcr
AB538893-250mg
5,5'-Bis(bromomethyl)-2,2'-bipyridine, 95%; .
92642-09-6 95%
250mg
€140.00 2024-04-15

5,5'-Bis(bromomethyl)-2,2'-bipyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  18 h, reflux
Referencia
A reusable end-capped bipyridine compound useful for selective detection of cyanide anions, process for its preparation, and dipstick device containing it
, India, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzyl peroxide Solvents: Carbon tetrachloride ;  10 h, reflux; reflux → rt
1.2 Reagents: Sodium bisulfite
Referencia
Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols
Liu, Xuan ; Li, Bo; Han, Guanqun; Liu, Xingwu; Cao, Zhi; et al, Nature Communications, 2021, 12(1),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  24 h, reflux
Referencia
A Bis-heteroleptic Imidazolium-bipyridine Functionalized Iridium(III) Complex for Fluorescence Lifetime-based Recognition and Sensing of Phosphates
Rashid, Ambreen; Mondal, Sahidul; Mondal, Subal; Ghosh, Pradyut, Chemistry - An Asian Journal, 2022, 17(15),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  18 - 20 h, reflux
Referencia
A ratiometric fluorescent molecular probe with enhanced two-photon response upon Zn2+ binding for in vitro and in vivo bioimaging
Divya, Kizhmuri P.; Sreejith, Sivaramapanicker; Ashokkumar, Pichandi; Kang, Yuzhan; Peng, Qiwen; et al, Chemical Science, 2014, 5(9), 3469-3474

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  rt → 80 °C
Referencia
In-vitro and In-vivo Photocatalytic Cancer Therapy with Biocompatible Iridium(III) Photocatalysts
Huang, Can; Liang, Chao; Sadhukhan, Tumpa; Banerjee, Samya; Fan, Zhongxian; et al, Angewandte Chemie, 2021, 60(17), 9474-9479

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  22 min, reflux
Referencia
Synthesis of novel cone-configurated hexa-tert-butyl-trimethoxy-calix[6]arenes bearing tris(bipyridyl) pendants and their use in recognition and ionic speciation
Chawla, Har Mohindra; Shrivastava, Rahul, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 64(3-4), 255-263

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Electroactive films of multicomponent building blocks
Yildiz, Ibrahim; Mukherjee, Jhindan; Tomasulo, Massimiliano; Raymo, Francisco M., Advanced Functional Materials, 2007, 17(5), 814-820

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt → 80 °C
Referencia
Preparing method and application of iridium(III) complex
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  18 - 20 h, reflux
Referencia
Structural engineering in pre-functionalized, imine-based covalent organic framework via anchoring active Ru(II)-complex for visible-light triggered and aerobic cross-coupling of α-amino esters with indoles
Kumar, Gaurav ; Pillai, Renjith S.; Khan, Noor-ul H.; Neogi, Subhadip, Applied Catalysis, 2021, 292,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  18 - 20 h, reflux
Referencia
A Zn2+-specific fluorescent molecular probe for the selective detection of endogenous cyanide in biorelevant samples
Divya, Kizhumuri P.; Sreejith, Sivaramapanicker; Balakrishna, Bugga; Jayamurthy, Purushothaman; Anees, Palappuravan; et al, Chemical Communications (Cambridge, 2010, 46(33), 6069-6071

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  18 - 20 h, reflux
Referencia
Pyrrole end-capped bipyridine assay powder for selective detection of zinc ions and a process for the preparation thereof
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Hydrogen bromide Solvents: Water ;  6 h, reflux; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referencia
Antibacterial multi-charged metal complexes and coatings with metal nanoparticles
, India, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  18 h, reflux
Referencia
Naphthalene containing amino-ether macrocycle based Cu(II) templated [2]pseudorotaxanes and OFF/ON fluorescence switching via axle substitution
Bej, Somnath; Ghosh, Pradyut, Dalton Transactions, 2018, 47(38), 13408-13418

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  10 h, reflux
Referencia
New more polar symmetrical bipyridinic compounds: new strategy for the inhibition of choline kinase α1
Castro-Navas, Francisco Fermin; Schiaffino-Ortega, Santiago; Carrasco-Jimenez, Maria Paz; Rios-Marco, Pablo; Marco, Carmen; et al, Future Medicinal Chemistry, 2015, 7(4), 417-436

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Referencia
An aerobic oxidation of alcohols into carbonyl synthons using bipyridyl-cinchona based palladium catalyst
Cheedarala, Ravi Kumar; Chidambaram, Ramasamy R.; Siva, Ayyanar; Song, Jung Il, RSC Advances, 2021, 11(52), 32942-32954

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  18 h, reflux
Referencia
A reusable end-capped bipyridine compound useful for selective detection of cyanide anions and process for preparation thereof and dipstick device containing the compound
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  1.5 h; 24 h, rt → 50 °C
Referencia
Formation and Transmetalation Mechanisms of Homo- and Heterometallic (Fe/Zn) Trinuclear Triple-Stranded Side-by-Side Helicates
Akhuli, Bidyut; Cera, Luca; Jana, Barun; Saha, Subrata; Schalley, Christoph A.; et al, Inorganic Chemistry, 2015, 54(9), 4231-4242

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt → reflux
Referencia
π-conjugated organic electroluminescent molecules based on bipyridyl: synthesis and optical properties
Xia, Yan; Zhou, Zi-Yan; Meng, Fan-Kun; Wu, Xue, Youji Huaxue, 2007, 27(5), 674-677

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  24 h, reflux
Referencia
Catalytic hydrogenation of aldehydes and ketones using cinchona-bipyridyl-based palladium catalyst
Chidambaram, Ramasamy R.; Sadhasivam, Velu; Mariyappan, Mathappan; Siva, Ayyanar, Journal of the Iranian Chemical Society, 2019, 16(2), 373-384

5,5'-Bis(bromomethyl)-2,2'-bipyridine Raw materials

5,5'-Bis(bromomethyl)-2,2'-bipyridine Preparation Products

5,5'-Bis(bromomethyl)-2,2'-bipyridine Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:92642-09-6)5,5'-Bis(bromomethyl)-2,2'-bipyridine
Número de pedido:CL11390
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:32
Precio ($):discuss personally

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